molecular formula C16H11F3O B3022025 2,2,2-Trifluoro-1-(9-anthryl)ethanol CAS No. 65487-67-4

2,2,2-Trifluoro-1-(9-anthryl)ethanol

Cat. No.: B3022025
CAS No.: 65487-67-4
M. Wt: 276.25 g/mol
InChI Key: ICZHJFWIOPYQCA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) is a chiral fluorinated alcohol with a 9-anthryl group attached to the chiral center. Its structure combines a bulky anthracene moiety and a trifluoromethyl group, which confer unique electronic and steric properties. TFAE is widely employed as a chiral solvating agent (CSA) in nuclear magnetic resonance (NMR) spectroscopy and as a chiral selector in chromatography . The anthryl group enhances CH acidity, while the trifluoromethyl group increases OH acidity, creating a balance that facilitates enantiomeric discrimination via hydrogen bonding and π-π interactions . Applications span pharmaceuticals (e.g., determining enantiopurity of ibuprofen ), natural product stereochemistry elucidation , and materials science (e.g., stabilizing helical polymer conformations ).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(9-anthryl)ethanol typically involves the reaction of 9-anthraldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{9-Anthraldehyde} + \text{Trifluoroethanol} \xrightarrow{\text{Catalyst}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to yield various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of 9-anthraldehyde derivatives.

    Reduction: Production of various alcohol derivatives.

    Substitution: Generation of substituted anthracene compounds.

Scientific Research Applications

Applications Overview

Application AreaDescription
Chiral ResolutionUsed as a reagent in NMR spectroscopy for determining enantiomeric excess.
Drug DevelopmentPlays a crucial role in pharmaceutical research for drugs requiring specific stereochemistry.
Material ScienceUtilized in synthesizing novel materials with unique optical properties for electronics.
Environmental ChemistryAids in studying pollutant behavior and interactions in various environments.
Analytical ChemistryEnhances accuracy of analytical methods for complex mixtures.

Chiral Resolution

2,2,2-Trifluoro-1-(9-anthryl)ethanol is primarily recognized for its role in chiral resolution. It serves as a reagent in nuclear magnetic resonance (NMR) spectroscopy, facilitating the determination of enantiomeric excess. This is particularly important in organic synthesis where the chirality of compounds can significantly affect their biological activity and efficacy .

Drug Development

In pharmaceutical research, this compound is critical for developing new drugs that require precise stereochemical configurations. Its ability to stabilize certain conformations makes it valuable during the synthesis of chiral drugs . For instance, studies have demonstrated its use as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for quantifying drug enantiomers such as ibuprofen .

Material Science

The compound's unique optical properties make it suitable for applications in material science, particularly in organic electronics and photonics. Its incorporation into materials can enhance their performance in devices like organic light-emitting diodes (OLEDs) and solar cells . Research indicates that materials synthesized with this compound exhibit improved stability and efficiency compared to those without .

Environmental Chemistry

In environmental studies, this compound assists researchers in understanding the behavior of pollutants and their interactions within different ecosystems. Its fluorinated structure allows it to act as a model compound for studying the fate of similar pollutants . This application is crucial for developing strategies to mitigate environmental contamination.

Analytical Chemistry

As an analytical reagent, this compound enhances the sensitivity and specificity of various analytical techniques. It is particularly useful in chromatography where it improves the separation of complex mixtures by acting as a chiral stationary phase . The accuracy provided by this compound allows researchers to obtain reliable data essential for further scientific investigations.

Case Studies

  • NMR Spectroscopy : A study demonstrated the effectiveness of this compound as a chiral solvating agent in NMR spectroscopy, allowing for the successful determination of enantiomeric ratios in various organic compounds .
  • Drug Quantification : Research utilizing this compound as a derivatizing agent showed significant improvements in the quantification of ibuprofen enantiomers using GC-MS techniques, highlighting its importance in pharmaceutical analysis .
  • Material Development : Investigations into materials synthesized with this compound revealed enhanced optical properties suitable for electronic applications, showcasing its potential impact on future technologies .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(9-anthryl)ethanol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activities through binding interactions. The anthracene moiety contributes to the compound’s stability and reactivity, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Differences

a. α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA)

  • Mechanism : MTPA primarily acts via esterification of analytes, leveraging its trifluoromethyl and methoxy groups for steric and electronic effects. Unlike TFAE, it lacks an anthryl group, reducing π-π interaction capabilities .
  • Applications : Effective for determining absolute configurations of alcohols and amines but requires derivatization, making it less versatile for direct NMR analysis compared to TFAE .

b. 1,1′-Bi-2-naphthol (BINOL)

  • Mechanism: BINOL’s rigid binaphthyl structure enables chiral recognition through hydrogen bonding and steric hindrance. However, it lacks the trifluoromethyl group, limiting its polarity-driven interactions .
  • Applications : Widely used in asymmetric catalysis and as a chiral stationary phase (CSP) but less effective than TFAE in NMR-based enantiomer discrimination .

c. Pirkle Alcohol (Perdeuterated TFAE)

  • Mechanism : Perdeuterated TFAE eliminates interfering NMR signals, enhancing resolution for ¹H and ¹³C nuclei. This modification improves upon standard TFAE, which already outperforms traditional Pirkle-type CSAs in chiral recognition .
  • Applications : Ideal for high-sensitivity NMR studies but requires specialized synthesis, limiting accessibility .

Performance in Enantiodiscrimination

Compound Strengths Limitations Key Applications References
TFAE High CH/OH acidity balance; broad analyte compatibility Limited separation in crowded NMR spectra NMR, chiral chromatography, materials
MTPA Excellent for absolute configuration determination Requires derivatization; narrow scope X-ray crystallography, ester analysis
BINOL Rigid structure for CSPs Less effective in NMR Asymmetric catalysis, HPLC
Perdeuterated TFAE Enhanced NMR resolution Complex synthesis High-sensitivity NMR

Separation Efficiency :

  • In chiral HPLC, TFAE-enantiomers on a (R)-6-Acrylic-BINOL CSP showed retention times of 1.7 min (R) and 1.9 min (S), with a separation factor (α) of ~1.12. This is comparable to thalidomide (α = 1.13) but lower than BINOL (α = 1.14) .
  • In NMR, TFAE induced significant splitting of benzylic proton signals in 2-SC(O)Ph, achieving >99% enantiomeric excess determination .

Selectivity and Cooperativity

  • TFAE’s anthryl group enables cooperative interactions with analytes like spirobrassinin derivatives, achieving baseline separation in NMR .
  • In sol-gel templating, TFAE’s shape-specific imprinting outperformed propranolol and DOPA in creating enantioporous materials, underscoring its structural uniqueness .

Biological Activity

2,2,2-Trifluoro-1-(9-anthryl)ethanol, also known as Pirkle's alcohol, is a fluorinated alcohol characterized by a trifluoromethyl group and an anthracene moiety. This compound has garnered attention in various fields of research due to its unique structural properties and biological activities. The presence of the trifluoromethyl group imparts distinct chemical characteristics, while the anthracene component contributes to its fluorescent properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₆H₁₁F₃O
  • Molecular Weight : 276.26 g/mol
  • Melting Point : 142-144 °C
  • Appearance : White to light yellow solid

The biological activity of this compound can be attributed to several factors:

  • Chirality : The compound exhibits chirality due to the presence of a chiral center. This property is crucial for its application in asymmetric synthesis and enantioselective reactions.
  • Fluorescent Properties : The anthracene moiety contributes to the compound's ability to act as a fluorescent probe in biological systems. This property is exploited in fluorescence spectroscopy for studying enzyme mechanisms and interactions .
  • Solubility and Reactivity : The trifluoromethyl group enhances the hydrophobicity and reactivity of the compound compared to non-fluorinated analogs, making it suitable for various chemical applications.

Enzyme Mechanism Studies

Research has shown that this compound serves as a valuable tool in studying enzyme mechanisms due to its ability to form transient complexes with substrates. For instance, it has been used as a chiral solvating agent (CSA) for NMR studies, allowing for the differentiation between enantiomers based on their magnetic environments .

Drug Development

The compound's unique properties make it a candidate for drug development. Its ability to enhance lipophilicity can improve the bioavailability of pharmaceutical compounds. Additionally, it has been investigated for its potential role in drug delivery systems due to its interaction with micelles and other delivery vehicles.

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(9-Anthryl)-2,2-difluoroethanolTwo fluorine atoms instead of threeLess hydrophobic than trifluoro counterpart
1-(9-Anthryl)-3-fluoroethanolFluorine at position threeDifferent reactivity patterns due to fluorine positioning
α-(Trifluoromethyl)-9-anthracenemethanolSimilar anthracene coreExhibits distinct solubility characteristics

The trifluoromethyl group significantly enhances the hydrophobicity and reactivity of this compound compared to its analogs.

Study on Chiral Recognition

One notable study investigated the use of this compound as a chiral solvating agent in gas chromatography-mass spectrometry (GC-MS). The research demonstrated that this compound could effectively differentiate between enantiomers of ibuprofen in human plasma without interference from endogenous substances or metabolites .

Fluorescence Spectroscopy Application

Another study utilized the fluorescent properties of this compound to monitor enzyme activity. The results indicated that changes in fluorescence intensity correlated with enzyme-substrate interactions, providing insights into enzyme kinetics and mechanisms .

Q & A

Basic Questions

Q. How is TFAE employed in determining the absolute configuration of chiral natural products?

TFAE is widely used as a chiral solvating agent (CSA) in nuclear magnetic resonance (NMR) spectroscopy. It forms diastereomeric complexes with enantiomers, leading to distinct chemical shift splitting in NMR spectra. For example, TFAE was instrumental in resolving the absolute configuration of γ-methyl butenolide moieties in annonaceous acetogenins, marine diterpenoids, and sesquiterpenes from red algae . The method involves dissolving the target compound with TFAE in a deuterated solvent (e.g., CDCl₃) and analyzing split signals for specific protons (e.g., γ-methyl groups).

Q. What methodologies are used to determine enantiomeric purity using TFAE?

TFAE serves as a chiral shift reagent in NMR to quantify enantiomeric excess (ee). Enantiomers interact differentially with TFAE, producing distinct signals. For instance, (S)-TFAE can detect as little as 1% of the (R)-enantiomer in mixtures when using ethanol–water (80:20) elution on OPTI-TAC F254 plates (ΔRf = 0.17) . In NMR, baseline resolution (ΔRf ≥ 0.10) is achievable for compounds like 1,1′-binaphthyl-2,2′-diamine, enabling precise ee determination at ratios up to 200:1 .

Q. How does TFAE function as a chiral solvent in stereochemical analysis?

TFAE creates a chiral environment in NMR by interacting enantioselectively with analytes, even without covalent bonding. This is particularly useful for resolving prochiral or achiral molecules. For example, (R)- or (S)-TFAE induces distinct spectral splitting for diastereomers, enabling structural assignments in complex mixtures like terpenoids or alkaloids .

Advanced Research Questions

Q. What structural features of TFAE govern its acidity and chiral discrimination efficacy?

Computational studies reveal that the 9-anthryl group significantly enhances the CH acidity of TFAE (by 17.0 kcal mol⁻¹) compared to its OH acidity, while the trifluoromethyl group increases OH acidity by 6.0 kcal mol⁻¹ . This dual modulation allows TFAE to act as both a hydrogen-bond donor (via OH) and a π-π interaction site (via anthryl), critical for enantioselective recognition in CSAs.

Q. Can TFAE be integrated into electrochemical enantiodiscrimination platforms?

Recent advances demonstrate TFAE’s utility in chiral sensing when combined with ionic liquids (e.g., BMIMTFSI) and redox-active tweezers. At 0.005 M concentrations, TFAE enables discrimination of diastereomeric tweezers (e.g., 2mT vs. 2sT) via voltammetric peak splitting, offering a novel electrochemical method for chiral analysis .

Q. How does TFAE enhance synthetic protocols for enantiopure compounds?

TFAE is used to resolve intermediates in asymmetric synthesis. For example, in the synthesis of antihypertensives targeting I1-imidazoline receptors, TFAE-assisted NMR confirmed >98% enantiomeric purity of intermediates after fractional crystallization . Similarly, iodine-catalyzed Friedel-Crafts benzylation of TFAE derivatives with indoles achieved yields of 65–98%, highlighting its role in stereoselective C–C bond formation .

Q. What are the limitations of TFAE in high-throughput enantiomer separation?

While TFAE excels in small-scale analyses, its application in preparative chromatography is constrained by solvent compatibility and scalability. For instance, partial resolution (ΔRf = 0.10) on 20 cm × 20 cm MCTA plates limits throughput for atropisomers at ratios >200:1 . Hybrid methods combining TFAE with mass spectrometry or capillary electrophoresis are emerging to address these challenges.

Q. Methodological Insights

Multi-Technique Validation of Chiral Assignments Using TFAE
TFAE is often paired with X-ray crystallography or computational modeling to validate stereochemical results. In one study, the absolute configuration of a dextrorotatory antihypertensive enantiomer was confirmed by X-ray diffraction after preliminary assignment via TFAE-NMR . This cross-validation ensures robustness in structural elucidation.

Optimizing TFAE-Based NMR Conditions for Complex Matrices
For compounds with overlapping signals, deuterated TFAE or mixed CSA systems (e.g., TFAE with Mosher’s acid) improve resolution. A 1:1 molar ratio of analyte to TFAE in CDCl₃ at 25°C is typical, but temperature gradients (e.g., 0–40°C) can enhance signal separation for temperature-sensitive compounds .

Properties

IUPAC Name

1-anthracen-9-yl-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ICZHJFWIOPYQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968284
Record name 1-(9-Anthryl)-2,2,2-trifluoroethanol
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Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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CAS No.

65487-67-4, 53531-34-3, 60646-30-2, 60686-64-8
Record name 2,2,2-Trifluoro-1-(9-anthryl)ethanol
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Record name (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
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Record name (S)-alpha-(Trifluoromethyl)anthracene-9-methanol
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